1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One key intermediate is (1,2-oxazol-3-yl)methanesulfonyl chloride (CAS Number: 1334148-86-5) . This precursor plays a crucial role in the formation of our target compound. The reaction pathways leading to its synthesis are well-documented in the literature.
Molecular Structure Analysis
The molecular formula of our compound is C₁₁H₁₅N₃O₄S , with a molecular weight of 285.32 g/mol . The core structure consists of a piperazine ring, an oxazole ring, and a prop-2-en-1-one moiety. The (1,2-oxazol-3-yl)methanesulfonyl group adds complexity and reactivity.
Future Directions
properties
IUPAC Name |
1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-2-11(15)13-4-6-14(7-5-13)19(16,17)9-10-3-8-18-12-10/h2-3,8H,1,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBFYMDXKCWQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)S(=O)(=O)CC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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